molecular formula C19H13Cl2N3O2 B246396 N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide

Cat. No. B246396
M. Wt: 386.2 g/mol
InChI Key: MVHMPWTWVOMYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide, also known as niclosamide, is a synthetic compound that has been used as an anthelmintic and an antihelminthic drug. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, viral infections, and metabolic disorders. The purpose of

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide involves the inhibition of mitochondrial oxidative phosphorylation, which results in the disruption of cellular energy metabolism. This disruption leads to the activation of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis. Niclosamide has also been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and improve glucose metabolism in animal models of type 2 diabetes. Additionally, N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been found to have anti-inflammatory effects and to modulate the gut microbiome.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide in lab experiments is its broad-spectrum activity against cancer cells and viruses. Additionally, N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has a well-established safety profile and has been used clinically as an anthelmintic drug. However, one limitation of using N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and metabolic disorders. Another direction is to develop more efficient methods for the synthesis of N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide and to improve its solubility in water. Additionally, future research could focus on the development of N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide analogs with improved pharmacological properties.

Synthesis Methods

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide can be synthesized by reacting 2,4-dichlorobenzoyl chloride with 4-aminonicotinamide in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to have antitumor activity in various cancer cell lines, including breast, prostate, and colon cancer. Studies have also shown that N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has antiviral activity against several viruses, including Zika, Ebola, and SARS-CoV-2. Additionally, N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide has been found to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

properties

Molecular Formula

C19H13Cl2N3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13Cl2N3O2/c20-13-3-8-16(17(21)10-13)19(26)24-15-6-4-14(5-7-15)23-18(25)12-2-1-9-22-11-12/h1-11H,(H,23,25)(H,24,26)

InChI Key

MVHMPWTWVOMYCI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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